N-(异色满-3-基甲基)-N-甲基呋喃-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

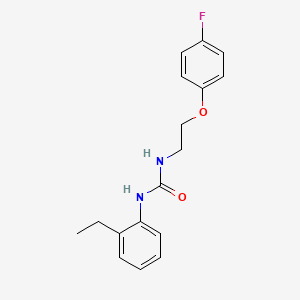

The compound N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide is a chemical entity that can be derived from the synthesis and subsequent chemical transformations of furan carboxamide derivatives. While the provided papers do not directly discuss this compound, they offer insights into the synthesis and reactions of structurally related compounds. For instance, the synthesis of N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides involves the condensation of tertiary α-hydroxyketones with N-aryl-2-cyanoacetamides . Additionally, the reactions of 3-substituted chromones with hydroxylamine provide a pathway to synthesize related heterocyclic compounds . These studies suggest a rich chemistry surrounding furan and chromone derivatives, which could be relevant to the synthesis and properties of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide.

Synthesis Analysis

The synthesis of related compounds, such as N-aryl-2,5-dihydro-2-iminofuran-3-carboxamides, is achieved through a condensation reaction . This method could potentially be adapted for the synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide by selecting appropriate starting materials and reaction conditions. The reactions of 3-substituted chromones with hydroxylamine also provide a synthetic route to amino-substituted chromone derivatives . These methods highlight the importance of choosing the right precursors and reaction conditions to obtain the desired furan and chromone derivatives, which could be applied to the synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide.

Molecular Structure Analysis

The molecular structure of compounds in this class is typically characterized using NMR and IR spectral data, along with elemental analysis . These techniques allow for the determination of the molecular framework and the identification of functional groups present in the compound. The structural analysis of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide would likely follow a similar approach, utilizing these spectroscopic methods to elucidate its structure.

Chemical Reactions Analysis

The chemical reactions of furan carboxamide derivatives can lead to various transformations, such as the formation of iminium chlorides, hydrogen sulfates, 2-oxo, and 2-(dicyanomethylene) derivatives . These reactions expand the chemical space of the furan carboxamide scaffold and could be relevant to the reactivity of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide. Additionally, the reactions of chromones with hydroxylamine demonstrate the potential for unexpected products, such as amino-substituted isoxazolones and diaminomethylene derivatives . These findings suggest that N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide may also undergo a variety of chemical reactions, leading to novel structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide would be influenced by its molecular structure. The presence of the furan ring and the carboxamide group would affect its polarity, solubility, and reactivity. The characterization of related compounds through NMR, IR, and elemental analysis provides a foundation for predicting the properties of N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide . Understanding these properties is crucial for the compound's potential application in various fields, such as medicinal chemistry or material science.

科学研究应用

合成和改性技术

- 顺序一锅三组分反应:3-芳基氨基亚甲基色满-2-甲酰胺(一种密切相关的化合物)的合成已通过一锅三组分反应实现。该方法涉及使 3-甲酰色酮、芳香胺和环己基异氰化物反应 (Ghosh 等人,2016)。

分子相互作用研究

- 单分子的氢化:对低温甲基氨基卡宾 (CNHCH3) 的研究揭示了对 N-H 键选择性断裂的见解,形成甲基异氰化物 (CNCH3)。这个过程展示了单分子水平的可逆化学循环 (Katano 等人,2007)。

化学工程应用

- 甲酰胺-吡啶 N-氧化杂合成子:该方法用于晶体工程和药物共晶,在药物设计和开发中显示出潜力 (Reddy 等人,2006)。

聚合技术

- 受控 RAFT 聚合:对 N-异丙基丙烯酰胺的受控室温 RAFT 聚合的研究表明此类技术在药物递送系统中的相关性 (Convertine 等人,2004)。

反应研究

- 在空腔中反应:这项研究探讨了脂肪族异腈与空腔中的羧酸的反应,突出了共价键合客体在结构化环境中的稳定性 (Restorp 和 Rebek,2008)。

属性

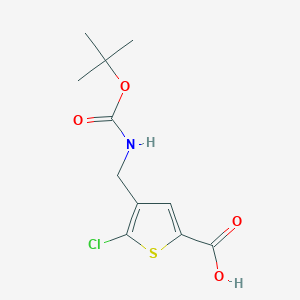

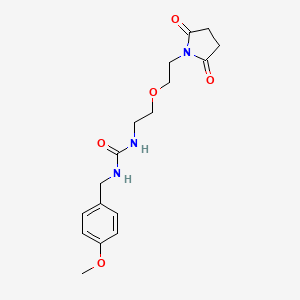

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-17(16(18)14-6-7-19-10-14)9-15-8-12-4-2-3-5-13(12)11-20-15/h2-7,10,15H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEYJEAPEMELLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=COC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(isochroman-3-ylmethyl)-N-methylfuran-3-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B3013736.png)

![2-chloro-N-[1-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B3013750.png)

![N-(1-cyanocycloheptyl)-2-[(3-acetamidophenyl)amino]acetamide](/img/structure/B3013751.png)